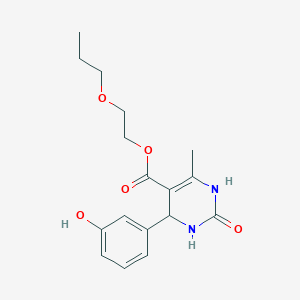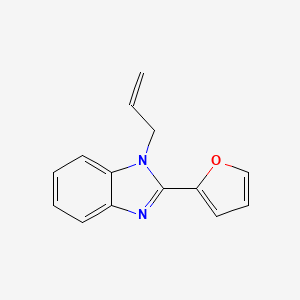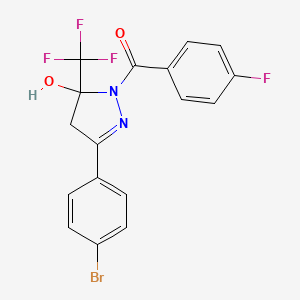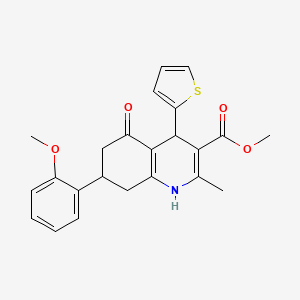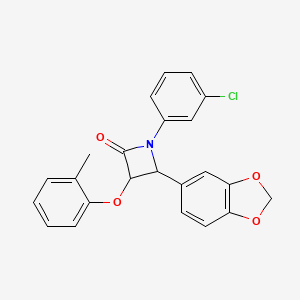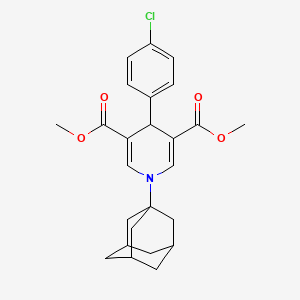
dimethyl 1-(1-adamantyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Dimethyl 1-(1-adamantyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. ADMET is a pyridine derivative that possesses both anti-inflammatory and analgesic properties. The compound has been shown to exhibit potent activity against a range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of ADMET is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. ADMET has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
ADMET has been shown to possess potent anti-inflammatory and analgesic properties. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. ADMET has also been shown to reduce pain and inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADMET has several advantages for lab experiments. The compound is easy to synthesize and can be produced in large quantities. ADMET is also stable and can be stored for long periods of time. However, there are also limitations to using ADMET in lab experiments. The compound is highly lipophilic and may exhibit non-specific binding to proteins and membranes. ADMET may also exhibit toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on ADMET. One potential direction is to investigate the compound's activity against other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of ADMET in more detail. Additionally, research could be conducted to optimize the synthesis of ADMET and to develop more potent analogs of the compound.
Aplicaciones Científicas De Investigación
ADMET has been the subject of extensive scientific research due to its potential as a drug candidate. The compound has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of a range of diseases. ADMET has been shown to exhibit activity against cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-32-23(28)20-13-26(25-10-15-6-16(11-25)8-17(7-15)12-25)14-21(24(29)33-2)22(20)18-4-3-5-19(9-18)27(30)31/h3-5,9,13-17,22H,6-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDSVFHJEUIZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-dimethoxyphenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B3984227.png)
![3-ethyl-1-[(4-methoxyphenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984238.png)
![3-(4-bromophenyl)-1-[4-(dimethylamino)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984239.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3984243.png)


![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3984263.png)
